(4,4,6-trimethyl-2-oxo-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE typically involves multi-step organic reactions. One common approach is the condensation of a suitable quinoline derivative with malononitrile under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may exhibit biological activity that can be harnessed for treating various diseases.
Wirkmechanismus
The mechanism of action of 2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
2-Thioxopyrimidine: Another compound with a related structure, known for its biological activity and synthetic versatility.
Uniqueness
2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H13N3O3 |
---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
2-(9,11,11-trimethyl-13-oxo-3,5-dioxa-12-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7,9-tetraen-14-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H13N3O3/c1-9-5-18(2,3)21-15-11(9)4-12-16(24-8-23-12)14(15)13(17(21)22)10(6-19)7-20/h4-5H,8H2,1-3H3 |
InChI-Schlüssel |
WIWIMPSGOBZXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N2C3=C(C4=C(C=C13)OCO4)C(=C(C#N)C#N)C2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.